2,4-Dichloropyrimidine-5-carbonitrile
Overview
Description
2,4-Dichloropyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5HCl2N3 . It is a human skin sensitizer and is used in various chemical reactions .
Synthesis Analysis
A robust, safe, and scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile is described . All of the intermediates in the process are storable under normal conditions. Significant process safety evaluation was undertaken in this route, and the highlights of these studies are presented .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyrimidine-5-carbonitrile consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Chemical Reactions Analysis
2,4-Dichloropyrimidine-5-carbonitrile undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . It also undergoes a highly regioselective amination of 2,4-dichloropyrimidine by weakly nucleophilic amines .
Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dichloropyrimidine-5-carbonitrile is 173.98 g/mol . It has a boiling point of 323.9 °C (760 mm Hg) . The compound has a topological polar surface area of 49.6 Ų .
Scientific Research Applications
Application in Medicinal Chemistry
2,4-Dichloropyrimidine-5-carbonitrile
is a compound that has been used in the synthesis of medicinally important molecules .
Method of Application
One of the methods involves a one-pot, regioselective double Suzuki coupling reaction . This reaction is used to yield diarylated pyrimidines .
Results and Outcomes
The outcome of this reaction is the production of 4-aryl-5-pyrimidinylimidazoles . These are medicinally important compounds .
Application in Medicinal Chemistry
2,4-Dichloropyrimidine-5-carbonitrile
and its derivatives are important pharmaceutical intermediates. They can be used to prepare drugs . For example, they can be used to prepare RUP3 receptor antagonists and PI3K kinase inhibitors .
Safety And Hazards
2,4-Dichloropyrimidine-5-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
properties
IUPAC Name |
2,4-dichloropyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHSUNDEGHRBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554569 | |
Record name | 2,4-Dichloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidine-5-carbonitrile | |
CAS RN |
3177-24-0 | |
Record name | 2,4-Dichloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-cyanopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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